7-methyl-3H-imidazo[4,5-f]quinoline

genotoxicity mutagenicity structure-activity relationship

7-Methyl-3H-imidazo[4,5-f]quinoline (CAS 148533-60-2) is a heterocyclic compound belonging to the imidazo[4,5-f]quinoline class, a scaffold formed by the fusion of an imidazole ring onto a quinoline backbone. With a molecular formula of C₁₁H₉N₃ and a molecular weight of 183.21 g/mol, this compound is characterized by a methyl substituent at the 7‑position of the quinoline system and the absence of the 2‑amino group typically present in the well‑known food mutagens IQ and MeIQ.

Molecular Formula C11H9N3
Molecular Weight 183.21 g/mol
CAS No. 148533-60-2
Cat. No. B114879
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-methyl-3H-imidazo[4,5-f]quinoline
CAS148533-60-2
Synonyms1H-Imidazo[4,5-f]quinoline,7-methyl-(9CI)
Molecular FormulaC11H9N3
Molecular Weight183.21 g/mol
Structural Identifiers
SMILESCC1=NC2=C(C=C1)C3=C(C=C2)NC=N3
InChIInChI=1S/C11H9N3/c1-7-2-3-8-9(14-7)4-5-10-11(8)13-6-12-10/h2-6,14H,1H3
InChIKeyNOBZXRYZFOWWHC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Methyl-3H-imidazo[4,5-f]quinoline (CAS 148533-60-2): A Non‑Mutagenic Imidazoquinoline Scaffold for Drug Discovery


7-Methyl-3H-imidazo[4,5-f]quinoline (CAS 148533-60-2) is a heterocyclic compound belonging to the imidazo[4,5-f]quinoline class, a scaffold formed by the fusion of an imidazole ring onto a quinoline backbone [1]. With a molecular formula of C₁₁H₉N₃ and a molecular weight of 183.21 g/mol, this compound is characterized by a methyl substituent at the 7‑position of the quinoline system and the absence of the 2‑amino group typically present in the well‑known food mutagens IQ and MeIQ [2]. This structural distinction fundamentally alters its biological profile, making it a valuable starting point for applications where the potent mutagenicity of 2‑aminoimidazoquinolines is prohibitive.

Why Generic Imidazoquinoline Substitution Fails: The Critical Role of the 2‑Amino Group and Methyl Position for 7-Methyl-3H-imidazo[4,5-f]quinoline


Simple substitution between imidazo[4,5-f]quinoline analogs is not permissible because both the presence of a 2‑amino group and the specific site of methylation govern mutagenicity and biological activity. The 2‑amino congener 3‑methyl‑3H‑imidazo[4,5‑f]quinolin‑2‑amine (IQ) is a potent mutagen in the Ames test [1]. In contrast, the deaminated analogue 3‑methyl‑3H‑imidazo[4,5‑f]quinoline exhibits drastically reduced mutagenicity—approximately 300‑ to 1300‑fold lower than IQ under S9 metabolic activation [1]. Extending this class‑level structure–activity relationship, the 7‑methyl regioisomer retains the non‑mutagenic character conferred by the missing 2‑amino group while providing a distinct vector for further functionalization at the 9‑position, as demonstrated by antibacterial 7‑methyl‑9‑(substituted arylamino) derivatives [2]. Procuring the correct methyl regioisomer is therefore essential for projects aiming to avoid mutagenic liability while maintaining synthetic versatility.

7-Methyl-3H-imidazo[4,5-f]quinoline: Quantitative Evidence for Differentiated Scientific Utility


Drastic Reduction in Ames Mutagenicity Through Absence of the 2‑Amino Group – A Class‑Level SAR Transfer

The critical differentiation of 7‑methyl‑3H‑imidazo[4,5‑f]quinoline arises from its lack of a 2‑amino group, a structural feature primarily responsible for the extreme mutagenicity of the food carcinogens IQ and MeIQ. For the directly comparable 3‑methyl congener, the deaminated analogue (3‑methyl‑3H‑imidazo[4,5‑f]quinoline) was 300‑ to 1300‑fold less mutagenic than IQ (2‑amino‑3‑methyl‑3H‑imidazo[4,5‑f]quinoline) in the Salmonella typhimurium TA98 + S9 Ames assay [1]. This quantitative structure–activity relationship is class‑level evidence that the 7‑methyl analogue similarly avoids the genotoxicity associated with 2‑aminoimidazoquinolines, making it a preferable scaffold when mutagenic liability must be excluded.

genotoxicity mutagenicity structure-activity relationship

Regiospecific Synthetic Accessibility of the 7‑Methyl Isomer via Radical Methylation

The 7‑methyl derivative can be synthesized directly from the parent 3H‑imidazo[4,5‑f]quinoline via radical methylation, a regiospecific method that avoids the use of less reactive 6‑haloquinoline precursors [1]. In contrast, the 8‑methyl and 9‑methyl isomers require alternative synthetic sequences from substituted 6‑methoxyquinolines, which can be less convenient for scale‑up [1]. This provides a practical procurement advantage: the 7‑methyl isomer is accessible via a distinct, potentially more scalable radical‑based route.

synthetic chemistry radical methylation process development

Validated Scaffold for Antibacterial 9‑Arylamino Derivatives with Broad‑Spectrum Activity

The 7‑methyl‑3H‑imidazo[4,5‑f]quinoline core has been successfully employed to generate antibacterial agents by introducing substituted arylamino groups at the 9‑position. A series of 7‑methyl‑9‑(substituted arylamino)imidazo[4,5‑f]quinolines demonstrated activity against both Gram‑positive and Gram‑negative bacteria in qualitative screening [1]. This contrasts with the parent 2‑amino‑3‑methylimidazo[4,5‑f]quinoline (IQ), which is not developed as an antibacterial due to its potent mutagenicity. The 7‑methyl scaffold thus provides a validated, non‑genotoxic template for antimicrobial lead optimization.

antibacterial antimicrobial medicinal chemistry

Computed Physicochemical Profile Supports Favorable Drug‑Likeness Relative to 2‑Amino Congeners

The computed physicochemical properties of 7‑methyl‑3H‑imidazo[4,5‑f]quinoline reveal a favorable profile for central nervous system (CNS) penetration and oral bioavailability relative to its 2‑amino counterparts. The compound has an XLogP3 of 1.5, a molecular weight of 183.21 g/mol, a topological polar surface area (TPSA) of 36.8 Ų, and 0 rotatable bonds [1]. For comparison, IQ (2‑amino‑3‑methyl‑3H‑imidazo[4,5‑f]quinoline, MW 198.23 g/mol) has a higher H‑bond donor count (2 vs. 1) and increased TPSA, which can reduce membrane permeability. The lower H‑bond donor count and small TPSA of the deaminated scaffold place it within favorable ranges for CNS drug design.

physicochemical properties drug-likeness in silico ADME

7-Methyl-3H-imidazo[4,5-f]quinoline: Optimal Use Cases Stemming from Quantitative Differentiation


Non‑Mutagenic Scaffold for Antibacterial Lead Optimization

Groups developing novel antibiotics can employ 7‑methyl‑3H‑imidazo[4,5‑f]quinoline as a core scaffold for synthesizing 9‑arylamino derivatives with demonstrated broad‑spectrum activity against Gram‑positive and Gram‑negative bacteria [1]. This approach avoids the mutagenicity that plagues the 2‑amino analogues (IQ, MeIQ) [2], ensuring that early‑stage antibacterial hits are not confounded by genotoxicity alerts that would terminate further development.

Negative Control in Food Mutagen/Carcinogen Mechanism Studies

In investigations of the metabolic activation and DNA‑adduct formation of heterocyclic amine food mutagens, 7‑methyl‑3H‑imidazo[4,5‑f]quinoline serves as a critical non‑mutagenic control compound. Because the 3‑methyl analogue is 300–1300‑fold less mutagenic than IQ in the Ames assay [2], the 7‑methyl congener is expected to exhibit a similarly negligible response, allowing researchers to isolate the contribution of the 2‑amino group to genotoxicity without interference from scaffold‑derived effects.

CNS‑Oriented Probe Design Exploiting Favorable Physicochemical Properties

Medicinal chemists targeting CNS receptors can leverage the favorable drug‑likeness metrics of 7‑methyl‑3H‑imidazo[4,5‑f]quinoline—specifically its low H‑bond donor count (1), small TPSA (36.8 Ų), and modest lipophilicity (XLogP3 = 1.5) [3]—as a starting point for designing brain‑penetrant imidazoquinoline probes. Compared to the more polar 2‑amino‑3‑methyl‑3H‑imidazo[4,5‑f]quinoline (IQ), this scaffold reduces the synthetic burden of masking polar groups to achieve CNS exposure.

Scalable Synthesis of Methyl‑Regioisomer Libraries for SAR Exploration

Process chemistry teams building structure–activity relationship libraries around the imidazoquinoline core will benefit from the distinct radical methylation route to the 7‑methyl isomer [4]. This regiospecific method complements the 6‑methoxyquinoline‑based routes used for the 8‑methyl and 9‑methyl isomers, enabling efficient parallel synthesis of all mono‑methylated regioisomers and facilitating comprehensive SAR studies without the bottleneck of a single synthetic strategy.

Quote Request

Request a Quote for 7-methyl-3H-imidazo[4,5-f]quinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.